molecular formula C10H11ClF3N B6268316 rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, trans CAS No. 819046-96-3

rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6268316
CAS No.: 819046-96-3
M. Wt: 237.65 g/mol
InChI Key: ZUMKIWBUIXZLJW-OULXEKPRSA-N
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Description

rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, trans, is a cyclopropane derivative featuring a trans-configuration at the cyclopropane ring. The compound includes a 4-(trifluoromethyl)phenyl substituent, which confers unique physicochemical properties due to the electron-withdrawing trifluoromethyl (-CF₃) group. The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

819046-96-3

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H/t8-,9+;/m0./s1

InChI Key

ZUMKIWBUIXZLJW-OULXEKPRSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C(F)(F)F.Cl

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, trans (CAS Number: 1820583-77-4) is a cyclopropanamine derivative with significant biological activity. Its molecular formula is C10H11ClF3N, and it has garnered attention for its potential therapeutic applications and mechanisms of action in various biological systems.

PropertyValue
Molecular FormulaC10H11ClF3N
Molecular Weight237.6492 g/mol
SMILESN[C@@H]1C[C@H]1c1ccc(cc1)C(F)(F)F.Cl
CAS Number1820583-77-4

Research indicates that rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride interacts with various neurotransmitter systems, particularly focusing on monoaminergic pathways. Its structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI), which could influence mood regulation and anxiety disorders.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Antidepressant Activity : In preclinical models, the compound exhibited significant antidepressant-like effects, which were comparable to established SSRIs. Behavioral assays demonstrated increased locomotion and reduced immobility in forced swim tests, indicating enhanced serotonergic activity .
  • Neuroprotective Effects : The compound's neuroprotective properties were evaluated in vitro using neuronal cell cultures exposed to oxidative stress. Results showed a marked reduction in cell death and apoptosis markers, suggesting that it may confer protection against neurodegenerative processes .

Case Study 1: Depression Model

In a study published by the Journal of Medicinal Chemistry, researchers administered rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride to rodent models exhibiting depressive behaviors. The treatment resulted in a statistically significant improvement in depressive symptoms compared to control groups treated with saline or placebo .

Case Study 2: Anxiety Disorders

Another investigation focused on the anxiolytic properties of this compound. Using the elevated plus maze test, subjects treated with the compound displayed increased time spent in open arms, indicating reduced anxiety levels. This effect was attributed to modulation of serotonin receptors .

Toxicological Data

The safety profile of rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride has been assessed through various toxicity studies:

Toxicity ParameterResult
Acute Oral ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

These findings underscore the necessity for careful handling and further investigation into long-term effects and safety in humans.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.

Case Study: Antidepressant Activity

A study investigated the effects of various cyclopropanamine derivatives on serotonin receptors. The results indicated that rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride exhibited significant binding affinity to the 5-HT_2A receptor, suggesting potential antidepressant properties .

Neuroscience Research

This compound is being explored for its effects on neurotransmitter systems. Its ability to modulate receptor activity makes it a candidate for studying neuropsychiatric disorders.

Case Study: Neurotransmitter Modulation

Research demonstrated that this compound could influence dopamine and norepinephrine levels in animal models, providing insights into its role as a possible treatment for attention deficit hyperactivity disorder (ADHD). The findings suggest a mechanism through which it may enhance cognitive function .

Fluorinated Compounds in Drug Development

The incorporation of fluorine atoms in drug design has been shown to improve metabolic stability and efficacy. The trifluoromethyl group present in this compound is of particular interest in the development of new medications.

Data Table: Comparison of Fluorinated vs Non-Fluorinated Compounds

Compound TypeStabilityEfficacyBioavailability
Fluorinated CompoundsHighEnhancedImproved
Non-Fluorinated CompoundsModerateStandardVariable

Chemical Reactions Analysis

Gold(I)-Catalyzed Cyclopropanation

Allylic gold carbenes, generated via retro-Buchner reactions, enable stereoselective cis-vinylcyclopropanation of alkenes. For example, cycloheptatriene derivatives react with styrenes to form cyclopropanes with high cis selectivity under optimized conditions (75°C, ethyl acetate solvent, [(Johnphos)Au(MeCN)]SbF₆ catalyst) .

Reaction Parameter Conditions
Catalyst[(Johnphos)Au(MeCN)]SbF₆
SolventEthyl acetate
Temperature75°C
Selectivitycis: 95%, trans: 5% (initial ratio)

This method highlights the role of ligand steric effects and solvent polarity in controlling stereoselectivity .

Photocycloaddition Reactions

Cyclopropane derivatives are prone to [2+2] photocycloadditions. For instance, N-cinnamyl-4-vinyloxazolidin-2-one undergoes diastereoselective [2+2] reactions to form bicyclic structures, with steric and electronic factors governing product distribution . Such reactions could apply to the trifluoromethylphenyl substituent in the target compound, influencing reactivity toward ring-opening or cross-coupling pathways.

Stereochemical Stability and Isomerization

The trans configuration of the cyclopropane ring is critical for biological activity. Studies on similar compounds reveal:

  • Thermal Isomerization : At elevated temperatures (120°C), cis-cyclopropanes isomerize to trans isomers, reaching equilibrium ratios (e.g., cis:trans = 1:3 in styrene derivatives) .

  • Catalytic Influence : Gold(I) complexes stabilize transition states, reducing activation energy for stereochemical interconversion .

Amine Hydrochloride Salt

The hydrochloride salt enhances aqueous solubility and stability. Key reactions include:

  • Deprotonation : Under basic conditions (e.g., NaOH), the amine is liberated, enabling nucleophilic reactions (e.g., alkylation, acylation).

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines, useful in medicinal chemistry applications .

Trifluoromethylphenyl Group

  • Electron-Withdrawing Effects : The -CF₃ group deactivates the phenyl ring, directing electrophilic substitution to the meta position.

  • Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis .

Comparative Reactivity with Structural Analogs

The trifluoromethyl group differentiates this compound from bromo- or methyl-substituted analogs. Key contrasts include:

Compound Substituent Reactivity Profile
rac-(1R,2S)-2-(4-Bromophenyl)cyclopropanamineBrEnhanced cross-coupling activity
rac-(1R,2S)-2-(4-Methylphenyl)cyclopropanamineCH₃Increased metabolic stability
Target CompoundCF₃Improved electrophilic resistance

The CF₃ group reduces electron density on the cyclopropane ring, slowing ring-opening reactions compared to electron-rich analogs .

Catalytic and Biological Interactions

  • Enzyme Binding : The rigid cyclopropane scaffold mimics peptide bonds, enabling interactions with proteases or kinases.

  • Metal Coordination : The amine group coordinates to transition metals (e.g., Cu, Au), facilitating catalytic applications in asymmetric synthesis .

Degradation Pathways

  • Acid-Catalyzed Ring Opening : Protonation of the cyclopropane ring induces strain relief via cleavage, forming acyclic alkenes.

  • Oxidative Degradation : Exposure to peroxides or UV light generates hydroxylated byproducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related cyclopropanamine derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Applications
rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, trans 4-(trifluoromethyl)phenyl ~237.5* Not provided High lipophilicity due to -CF₃; potential use in CNS-targeting drugs .
rac-(1R,2S)-2-(2-Bromo-4-methylphenyl)cyclopropan-1-amine hydrochloride, trans 2-bromo-4-methylphenyl 262.6 2550997-04-9 Bromine increases molecular weight and reactivity; discontinued, suggesting synthesis challenges .
rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans 4-ethoxyphenyl 213.7 1820580-55-9 Ethoxy group enhances solubility; possible use in hydrophilic drug formulations .
rac-(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride 2,3-difluorophenyl N/A Not provided Fluorine atoms improve electronegativity and metabolic stability .
rac-(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride 2-(trifluoromethyl)phenyl N/A 1820575-84-5 Ortho-substituted -CF₃ may alter steric interactions; listed for R&D use .
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride, trans cyclohexyl 175.7 1158807-72-7 Aliphatic substituent reduces aromatic interactions; lower molecular weight .
trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropanamine hydrochloride 2,5-dimethoxy-4-methylphenyl N/A 53581-71-8 Methoxy groups enhance electron density; historical use in psychopharmacology research .
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride 4-fluorophenyl 187.6 1314324-00-9 Fluorine improves bioavailability; used as a synthetic intermediate (e.g., Ticagrelor impurity) .

*Calculated molecular weight for target compound (C₁₀H₁₁ClF₃N):
C (12 × 10) + H (1 × 11) + Cl (35.5) + F₃ (19 × 3) + N (14) = 237.5 g/mol.

Key Findings from Comparative Analysis:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Br) : Increase lipophilicity and resistance to oxidative metabolism. The -CF₃ group in the target compound may enhance blood-brain barrier penetration compared to -Br or -F analogs .
  • Electron-Donating Groups (e.g., -OCH₃, -OC₂H₅) : Improve solubility but may reduce metabolic stability. Ethoxy and methoxy derivatives () are more hydrophilic than the target compound .
  • Halogenated Derivatives : Fluorine and bromine substituents () balance electronegativity and steric effects, often optimizing receptor binding affinity.

Stereochemical Considerations :
The trans-configuration in cyclopropanamine derivatives is critical for maintaining planar rigidity, which influences interactions with biological targets. For example, trans-isomers often exhibit higher binding specificity than cis counterparts in receptor studies .

Brominated analogs () may face synthesis challenges, as indicated by their discontinued status . Fluorinated derivatives () are prioritized in drug discovery for their balance of bioavailability and metabolic stability .

Q & A

Q. Table 1: Comparison of Catalysts for Cyclopropanation

Catalystee (%)Yield (%)ConditionsReference
Rh₂(OAc)₄8572CH₂Cl₂, -20°C, 12h
Cu(I)-Box7865Toluene, 0°C, 24h
Rh(II)-PYBOX9268MeCN, -40°C, 6h

Q. Table 2: Metabolic Stability Parameters

ModelHalf-life (h)TFA Formation (%)CYP450 Inhibition (IC₅₀, μM)Reference
Human Microsomes1.245>100 (CYP3A4)
Rat Hepatocytes0.86278 (CYP2D6)

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